Ciprocinonide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2O7/c1-24(2)36-22-11-16-17-10-19(29)18-9-15(31)7-8-25(18,3)27(17,30)20(32)12-26(16,4)28(22,37-24)21(33)13-35-23(34)14-5-6-14/h7-9,14,16-17,19-20,22,32H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDXWBBMOEVPI-XBQQDWOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6CC6)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5CC5)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024166 | |
| Record name | Ciprocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-83-7 | |
| Record name | Ciprocinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58524-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprocinonide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058524837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciprocinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y88CP83MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Synthetic Glucocorticoid Corticosteroids Research
Ciprocinonide is classified as a synthetic glucocorticoid corticosteroid. ncats.io Glucocorticoids are a class of steroid hormones that are crucial in regulating metabolic, developmental, and immune responses. wikidoc.orgsmw.ch The development of synthetic glucocorticoids, beginning with the use of cortisone (B1669442) in 1948, was a significant milestone in anti-inflammatory therapy. smw.ch These synthetic analogues, like this compound, are designed to mimic the effects of the endogenous hormone cortisol. smw.ch
The primary mechanism of action for glucocorticoids involves binding to intracellular glucocorticoid receptors (GR). wikidoc.orgsmw.chontosight.ai This binding event initiates a cascade of cellular processes. The activated glucocorticoid-receptor complex translocates into the cell nucleus where it modulates gene transcription. wikidoc.orgdrugbank.com This modulation can occur through two main pathways:
Transactivation: The complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs), up-regulating the expression of anti-inflammatory proteins. wikidoc.orgdrugbank.com One key protein induced is lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2. This inhibition blocks the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. drugbank.com
Transrepression: The activated GR can also interfere with other transcription factors, such as NF-κB and AP-1, preventing them from promoting the expression of pro-inflammatory genes. wikidoc.org This leads to a reduction in the production of inflammatory cytokines. ontosight.ai
Synthetic corticosteroids are often evaluated based on their potency. Vasoconstrictor assays, which measure the skin-blanching effect of a topical corticosteroid, are a common method for comparing the potency of different compounds. researchgate.net Research has placed related compounds like fluocinonide (B1672898) in the super-high range of potency based on such studies. sdrugs.com this compound's potent anti-inflammatory effects are attributed to its efficacy as a glucocorticoid receptor agonist. ontosight.ai
Historical Trajectories and Early Development of Ciprocinonide Investigations
Ciprocinonide, also known by the developmental code name RS-2386 and as fluocinolone (B42009) acetonide cyclopropylcarboxylate, was developed in the 1980s. ncats.iowikipedia.org It was initially investigated for topical administration. ncats.io One of the early formulations mentioned in the literature was as a component of a "Triple Corticoid Integrated System". ncats.io Records indicate a product containing this compound in combination with Fluocinonide (B1672898) and Procinonide (B194690) was available in Canada between 1987 and 1998. drugbank.com
Early research focused on its potential for treating various inflammatory skin conditions. ontosight.aiontosight.ai Despite these initial investigations and its development as a potent synthetic corticosteroid, this compound was never commercially marketed as a standalone product. wikipedia.orgmedkoo.comwikiwand.com Much of the publicly available information from this era is found in patent documents and summaries of drug information, which list its chemical identifiers and basic properties. wikipedia.org
Contemporary Significance and Emerging Paradigms in Ciprocinonide Studies
Glucocorticoid Receptor (GR) Dynamics and Signaling Pathways
The cellular effects of this compound are initiated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. wikipedia.orgcancer.gov This interaction sets off a cascade of events that ultimately alters gene expression and cellular function.
Ligand-Activated Receptor Binding and Conformational Changes
As a lipophilic molecule, this compound is presumed to diffuse across the cell membrane to bind to the cytosolic GR. This binding occurs with a specific affinity, which is a key determinant of the steroid's potency. While the precise binding affinity of this compound for the human GR has not been widely reported, comparative studies of other glucocorticoids provide a framework for understanding its potential relative potency. For instance, fluocinolone acetonide, a related compound, is a known GR agonist. medchemexpress.comdrugbank.com The binding of the ligand to the GR induces a conformational change in the receptor protein. This alteration is crucial for the subsequent steps in the signaling pathway, including the dissociation of chaperone proteins and the exposure of nuclear localization signals, which allows the ligand-receptor complex to translocate into the nucleus. wikipedia.orgcancer.gov
Table 1: Comparative Glucocorticoid Receptor Binding Affinities
| Glucocorticoid | Relative Binding Affinity (%)* |
|---|---|
| Dexamethasone (B1670325) | 100 |
| Betamethasone (B1666872) | 500-600 |
| Prednisolone | 40-50 |
| Hydrocortisone | 10-12 |
| This compound | Data not available |
\Relative to dexamethasone. Data is generalized from multiple sources and may vary based on experimental conditions.*
Transcriptional Regulation via Glucocorticoid Response Elements (GREs)
Once in the nucleus, the this compound-GR complex can directly modulate gene expression by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. wikipedia.orgcancer.gov This interaction can either enhance or suppress the transcription of these genes. The activated GR typically forms a homodimer before binding to GREs, leading to the recruitment of co-activator or co-repressor proteins, which in turn influences the rate of transcription by RNA polymerase II. This process of direct gene activation is referred to as transactivation, while direct repression is termed transrepression.
Protein-Protein Interactions with Transcription Factors (e.g., NF-κB, AP-1)
A significant component of the anti-inflammatory action of glucocorticoids like this compound stems from the ability of the activated GR to interact with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These transcription factors are key regulators of pro-inflammatory gene expression. The GR can physically interact with these proteins, leading to mutual repression. This "tethering" mechanism does not require the GR to bind directly to DNA but instead interferes with the ability of NF-κB and AP-1 to activate the transcription of their target genes, which include a wide array of cytokines, chemokines, and adhesion molecules involved in the inflammatory response. For example, glucocorticoids have been shown to inhibit the activation of NF-κB, a crucial factor in the pathogenesis of inflammatory bowel disease. nih.gov
Modulation of Gene Expression Profiles by this compound
The interaction of the this compound-GR complex with GREs and other transcription factors results in a broad modulation of gene expression. This leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. While a specific gene expression profile for this compound is not available, the general effects of glucocorticoids on gene expression are well-documented.
Table 2: General Effects of Glucocorticoids on Inflammatory Gene Expression
| Gene Category | Examples | Effect of Glucocorticoids |
|---|---|---|
| Pro-inflammatory Cytokines | IL-1, IL-2, IL-6, TNF-α | Downregulation |
| Chemokines | IL-8, RANTES | Downregulation |
| Adhesion Molecules | ICAM-1, VCAM-1 | Downregulation |
| Anti-inflammatory Proteins | Lipocortin-1 (Annexin A1) | Upregulation |
This table represents the general effects of glucocorticoids and the specific effects of this compound may vary.
Anti-inflammatory Mechanisms at the Cellular Level
The anti-inflammatory effects of this compound are a direct consequence of its molecular interactions within the cell, leading to the suppression of key inflammatory pathways.
Inhibition of Phospholipase A2 Activity and Arachidonic Acid Cascade
Suppression of Prostaglandin (B15479496) and Leukotriene Synthesis
This compound, like other glucocorticoids, plays a crucial role in the suppression of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. wikipedia.orgyoutube.com This is primarily achieved through the inhibition of phospholipase A2 (PLA2), a key enzyme responsible for the release of arachidonic acid from cell membranes. wikipedia.orgoup.com By preventing the liberation of arachidonic acid, this compound effectively cuts off the supply of the precursor molecule necessary for the synthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). wikipedia.orgyoutube.com
The inhibitory action on PLA2 is not direct but is mediated through the induction of a protein called lipocortin-1 (also known as annexin-1). wikipedia.orgnih.gov this compound stimulates the synthesis of lipocortin-1, which then acts to suppress the activity of PLA2. wikipedia.orgwikipedia.org This indirect mechanism of action is a hallmark of glucocorticoid-mediated anti-inflammatory effects. nih.gov While some studies have shown that glucocorticoids can also suppress the expression of cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, the primary mechanism remains the inhibition of the arachidonic acid cascade at its origin. wikipedia.org
It is important to note that while the inhibitory effects of glucocorticoids on prostaglandin and leukotriene synthesis are well-established in in-vitro systems, some in-vivo studies have shown more variable results. nih.govresearchgate.net Nevertheless, the suppression of these eicosanoids is considered a significant contributor to the anti-inflammatory properties of corticosteroids like this compound. nih.gov
Regulation of Inflammatory Cytokine and Chemokine Production
A central aspect of this compound's anti-inflammatory activity is its ability to regulate the production of a wide array of inflammatory cytokines and chemokines. nih.govnih.gov Cytokines are signaling proteins that mediate and regulate immunity and inflammation, while chemokines are a specific type of cytokine that directs the migration of immune cells. nih.gov
This compound exerts its regulatory effects primarily through the modulation of gene expression. numberanalytics.com After binding to its intracellular glucocorticoid receptor (GR), the this compound-GR complex can translocate to the nucleus and interact with DNA. numberanalytics.comnih.gov This interaction can lead to two main outcomes:
Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wikipedia.orgatsjournals.org These transcription factors are critical for the expression of numerous inflammatory genes, including those encoding for cytokines like interleukin-1β (IL-1β), interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as various chemokines. wikipedia.orgatsjournals.org By inhibiting these transcription factors, this compound effectively downregulates the production of these potent inflammatory mediators.
Transactivation: The GR can also directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to an increase in their transcription. atsjournals.org This mechanism is particularly important for the induction of anti-inflammatory proteins.
The net effect of these actions is a significant reduction in the local and systemic concentration of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory response. For instance, corticosteroids have been shown to inhibit the generation of Th2 cell-derived cytokines like IL-4, IL-5, and IL-13, which are crucial for allergic inflammation. atsjournals.org
Induction of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1/Annexin-1)
As briefly mentioned earlier, a key mechanism of this compound's anti-inflammatory action is the induction of anti-inflammatory proteins. atsjournals.org The most well-characterized of these is Lipocortin-1, also known as Annexin-1. nih.govtheadl.com
The synthesis of Annexin-1 is stimulated by glucocorticoids. wikipedia.orgnih.gov This protein plays a multifaceted role in resolving inflammation. Its primary and most studied function is the inhibition of phospholipase A2, which, as discussed, blocks the production of prostaglandins and leukotrienes. wikipedia.orgwikipedia.orgnih.gov
Beyond this, Annexin-1 has other anti-inflammatory effects, including the inhibition of various leukocyte inflammatory events such as epithelial adhesion, chemotaxis, and phagocytosis. wikipedia.orgwikipedia.org By inducing the production of Annexin-1, this compound not only suppresses the generation of inflammatory mediators but also actively promotes the resolution of the inflammatory process. Research has shown that the induction of lipocortin-1 by glucocorticoids like dexamethasone is a protein-synthesis-dependent process. theadl.com
Immunomodulatory Properties of this compound
This compound's therapeutic utility extends beyond its anti-inflammatory effects to encompass significant immunomodulatory properties. It influences various aspects of the immune response, from the activation and proliferation of lymphocytes to the processes of antigen presentation. numberanalytics.com
Effects on T-Cell Proliferation and Differentiation
This compound exerts profound effects on T-lymphocytes, which are central players in cell-mediated immunity. frontiersin.org One of its primary immunomodulatory actions is the inhibition of T-cell proliferation. wikipedia.orgnih.gov This is achieved in part by suppressing the production of interleukin-2 (IL-2), a critical cytokine for T-cell growth and activation. wikipedia.orgnih.gov The inhibition of IL-2 production by glucocorticoids can be reversed by leukotriene B4, highlighting the interconnectedness of these inflammatory pathways. nih.gov
Furthermore, this compound can influence the differentiation of T-helper (Th) cells. nih.govfrontiersin.org It has been shown that glucocorticoids can favor a shift from a Th1-mediated cellular immunity to a Th2-mediated humoral response. frontiersin.org They can suppress the synthesis of Th1 cytokines like interferon-gamma (IFN-γ) and also reduce the expression of Th2 cytokines such as IL-4 and IL-5. frontiersin.org There is also evidence that glucocorticoids can promote the differentiation of regulatory T-cells (Tregs), which play a crucial role in suppressing immune responses and maintaining tolerance. nih.gov
The effects of corticosteroids on T-cell proliferation can be concentration-dependent, with higher concentrations leading to more significant suppression. nih.gov
Influence on Immune Cell Migration and Function
This compound significantly impacts the trafficking and function of various immune cells. nih.govbmj.com A major effect of glucocorticoids is the inhibition of the recruitment of leukocytes, such as neutrophils and monocytes, to sites of inflammation. medscape.comnih.gov This is achieved by downregulating the expression of adhesion molecules on endothelial cells and leukocytes, which are necessary for these cells to stick to the blood vessel walls and migrate into tissues. nih.gov
Corticosteroids can also induce a redistribution of lymphocytes, causing them to move out of the circulation and into the spleen, bone marrow, and lymph nodes. bmj.com This leads to a transient decrease in the number of circulating lymphocytes (lymphopenia).
In addition to affecting migration, this compound can modulate the function of immune cells. For example, glucocorticoids can enhance the phagocytic activity of macrophages, promoting the clearance of cellular debris and apoptotic cells, which is an anti-inflammatory process. nih.gov However, they can also suppress the immunostimulatory functions of these cells. nih.gov
Modulation of Antigen Presentation Processes
The initiation of an adaptive immune response requires the presentation of antigens to T-cells by antigen-presenting cells (APCs), such as macrophages and dendritic cells. immunology.org this compound can modulate this critical process. nih.gov
Glucocorticoids have been shown to inhibit the maturation and function of dendritic cells, which are the most potent APCs. nih.gov They can also directly inhibit the intracellular processing of phagocytosed antigens within macrophages. koreascience.kr This means that even if an APC engulfs a pathogen or foreign substance, its ability to break it down and present the resulting peptides to T-cells is diminished.
Furthermore, corticosteroids can suppress the expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs. oup.com MHC class II molecules are essential for presenting antigens to helper T-cells. immunology.org By reducing MHC class II expression, this compound can dampen the activation of T-helper cells and the subsequent adaptive immune response. Some studies have shown that corticosteroids can downregulate both class I and class II-restricted antigen presentation. koreascience.kr
Established Synthetic Routes for this compound
The synthesis of this compound originates from the well-established corticosteroid, fluocinolone acetonide. The primary transformation involves the esterification of the C21 hydroxyl group of fluocinolone acetonide.
The most direct and logical synthetic route to this compound involves the acylation of fluocinolone acetonide with cyclopropyl (B3062369) carbonyl chloride. This reaction is a standard esterification process where the nucleophilic C21 hydroxyl group of fluocinolone acetonide attacks the electrophilic carbonyl carbon of cyclopropyl carbonyl chloride.
A general procedure for such an esterification of a 21-hydroxy corticosteroid would typically involve dissolving fluocinolone acetonide in a suitable aprotic solvent. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product.
While specific reaction conditions for the synthesis of this compound are not extensively detailed in publicly available literature, analogous esterifications of fluocinolone acetonide and other corticosteroids provide a probable synthetic scheme. researchgate.netgoogle.com The reaction likely proceeds as follows:
Reaction Scheme:
Commonly used solvents for such reactions in steroid chemistry include pyridine (B92270), which can also act as the base, or chlorinated solvents like dichloromethane (B109758) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. The reaction temperature can vary, but it is often carried out at or below room temperature to minimize side reactions.
The table below outlines the key components and their probable roles in the synthesis.
| Component | Probable Role |
| Fluocinolone Acetonide | Starting material (precursor) |
| Cyclopropyl Carbonyl Chloride | Acylating agent |
| Pyridine or Triethylamine | Base and/or solvent |
| Dichloromethane | Solvent |
The stereochemistry of the steroid nucleus is crucial for its biological activity. This compound retains the complex stereochemistry of its precursor, fluocinolone acetonide. The key chiral centers in the steroid backbone are established during the synthesis of the initial steroid framework, often starting from naturally occurring sterols. researchgate.netarchive.org
The esterification at the C21 position does not typically affect the stereocenters within the steroid rings (B/C and C/D ring fusions are generally trans). researchgate.net The primary focus of stereochemical control in the synthesis of this compound from fluocinolone acetonide is to ensure that the reaction conditions are mild enough to prevent epimerization at any of the sensitive chiral centers. The inherent stereochemistry of the fluocinolone acetonide precursor is maintained in the final this compound product. wikipedia.org
The stereochemistry of fluocinolone acetonide itself is a result of a multi-step synthesis, often involving stereoselective reactions such as catalytic hydrogenation and the introduction of fluorine atoms with specific spatial orientations.
Advanced Synthetic Methodologies and Process Optimization
For any pharmaceutical compound, the transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure high yield, purity, and cost-effectiveness.
While specific industrial scale-up data for this compound is not available, general strategies for enhancing the yield of corticosteroid synthesis are applicable. These can include:
Optimization of Reaction Conditions: A detailed study of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is critical. For the esterification step, carefully controlling the addition of cyclopropyl carbonyl chloride and the base can minimize the formation of byproducts.
Catalyst Screening: While pyridine is a common catalyst and solvent, other catalysts could be explored to improve reaction rates and yields. google.com
The following table summarizes potential areas for optimization and their impact on yield.
| Parameter | Optimization Strategy | Potential Impact on Yield |
| Stoichiometry | Use of a slight excess of the acylating agent | Drives the reaction to completion |
| Temperature | Lowering the reaction temperature | Reduces the formation of degradation byproducts |
| Catalyst | Exploring alternative catalysts | May increase reaction rate and selectivity |
| Purification | Optimized crystallization conditions | Maximizes recovery of the pure product |
The synthesis of this compound relies on the availability of fluocinolone acetonide and cyclopropyl carbonyl chloride. Research into alternative precursors and reagents could be driven by factors such as cost, availability, and environmental concerns.
Alternative Acylating Agents: Instead of cyclopropyl carbonyl chloride, other activated forms of cyclopropanecarboxylic acid could be used. These include the corresponding acid anhydride (B1165640) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the esterification with cyclopropanecarboxylic acid directly.
Rational Design of this compound Analogs and Derivatives
The rational design of analogs and derivatives of a lead compound like this compound is a common strategy in medicinal chemistry to improve efficacy, reduce side effects, or modify pharmacokinetic properties. While specific research on this compound analogs is not prominent in the literature, general principles of steroid structure-activity relationships (SAR) can be applied.
Modification of the C21 ester group is a well-established approach to modulate the properties of corticosteroids. nih.govnih.govnih.gov
Varying the Acyl Chain: Replacing the cyclopropyl group with other alkyl or aryl moieties can influence the lipophilicity and, consequently, the skin penetration and potency of the drug. For instance, longer alkyl chains might increase lipophilicity, potentially leading to enhanced absorption.
Introducing Functional Groups: The incorporation of polar functional groups into the acyl chain could alter the solubility and metabolic stability of the resulting ester.
The table below illustrates hypothetical modifications and their potential impact.
| Modification Site | Example Modification | Potential Impact |
| C21 Ester | Replacement of cyclopropyl with a linear alkyl chain | Altered lipophilicity and skin permeation |
| C21 Ester | Introduction of a hydroxyl or ether group in the acyl chain | Increased hydrophilicity, potentially affecting duration of action |
| Steroid Nucleus | Alteration of the fluorine substitution pattern | Significant change in anti-inflammatory potency and side effect profile |
The synthesis of such analogs would follow similar esterification protocols, utilizing different acyl chlorides or carboxylic acids in the reaction with fluocinolone acetonide. The biological activity of these new derivatives would then be evaluated to establish a comprehensive SAR profile. nih.govnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity
The potency and selectivity of corticosteroids are intricately linked to their molecular structure. While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, a comprehensive understanding can be derived from the well-established principles of corticosteroid chemistry and the known effects of its constituent structural motifs.
The foundational structure of this compound is the pregnane (B1235032) skeleton, common to all corticosteroids. Key modifications to this basic structure are responsible for its enhanced anti-inflammatory activity. The introduction of fluorine atoms at the 6α and 9α positions is a critical modification. Fluorination at these positions is known to significantly increase glucocorticoid potency. researchgate.net
The presence of a 16α,17α-acetonide group is another crucial feature. This cyclic ketal, formed between the 16α- and 17α-hydroxyl groups and acetone, not only enhances lipophilicity, which can improve skin penetration for topical applications, but also contributes to increased potency.
A pivotal aspect of this compound's design is the esterification of the 21-hydroxyl group with cyclopropanecarboxylic acid. Esterification at the C21 position is a common strategy to enhance the topical activity of corticosteroids. ijdvl.com The nature of the ester group can significantly influence the drug's potency and its rate of metabolic inactivation. Studies on a series of fluocinolone acetonide C-21 esters have shown a correlation between the solvolytic rate constants of the esters and their anti-inflammatory activity, suggesting that these esters act as prodrugs that are activated upon hydrolysis in the skin.
The selection of a cyclopropylcarboxylate ester in this compound suggests an effort to optimize both potency and the pharmacokinetic profile. The cyclopropyl group, being a small and rigid ring, can influence the binding affinity to the glucocorticoid receptor and the rate of ester cleavage. Research on other corticosteroids has shown that the size and nature of the C17 and C21 ester groups are critical determinants of topical anti-inflammatory potency. nih.gov For instance, in one study, 17-(2'-furoate) esters of 9α,11β-dihalogenated corticosteroids were found to be highly potent. nih.gov While this study did not include cyclopropylcarboxylates, it highlights the importance of the ester moiety in modulating activity.
The following table summarizes the key structural features of this compound and their general effects on corticosteroid activity:
| Structural Modification | General Effect on Activity |
| 6α-Fluorination | Increases glucocorticoid potency |
| 9α-Fluorination | Significantly increases glucocorticoid potency |
| 16α,17α-Acetonide | Enhances lipophilicity and potency |
| 21-Cyclopropylcarboxylate Ester | Modulates potency and pharmacokinetic profile |
Analytical Methodologies for Ciprocinonide Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analytical assessment of Ciprocinonide. Reversed-phase HPLC is the most prominently cited technique, offering high resolution and sensitivity for separating this compound from related substances and degradation products.
The development of a successful HPLC method requires careful optimization of various parameters to achieve the desired separation and quantification. This includes the selection of the stationary phase, mobile phase composition, and elution mode.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal method for the determination of purity and content of this compound. In this technique, a non-polar stationary phase, typically a C18 (RP-18) column, is used with a polar mobile phase. This setup allows for the effective separation of corticosteroids based on their hydrophobicity.
Research has described a stability-indicating RP-HPLC method capable of quantifying this compound in complex mixtures. researchgate.netresearchgate.net In one established method, an RP-18 column is maintained at an elevated temperature of 45°C to improve peak shape and reduce analysis time. researchgate.net Detection is commonly performed using a UV detector set at 254 nm, a wavelength at which many corticosteroids exhibit strong absorbance. researchgate.net These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any potential degradation products, ensuring an accurate assessment of the drug's stability. researchgate.netresearchgate.net
The choice between isocratic and gradient elution is a critical step in HPLC method development, aimed at achieving optimal separation of this compound from its related substances, including process impurities and degradants.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. This approach is simpler and can be robust, but it may not be sufficient for separating complex mixtures with components of widely varying polarities. For closely related steroids, isocratic methods can lead to long run times or poor resolution.
Gradient Elution: This mode involves changing the mobile phase composition during the separation process, typically by increasing the proportion of the organic solvent. This is particularly useful for analyzing samples containing both polar and non-polar analytes. For instance, in the analysis of the related compound Fluocinonide (B1672898) and its impurities, isocratic trials were found to be unsuccessful in achieving a favorable resolution, which necessitated the development of a linear gradient method. researchgate.net A gradient approach ensures that more strongly retained components, such as less polar impurities, are eluted in a reasonable time with good peak shape, while providing adequate separation for earlier eluting peaks. The optimization process involves adjusting the gradient slope, initial and final mobile phase compositions, and flow rate to ensure a resolution of greater than 2.0 between all critical peak pairs. researchgate.net
This compound has been analyzed as part of a "Triple Corticoid Integrated System," which also contains Fluocinonide (an acetate ester) and Procinonide (B194690) (a propionate ester) of the same parent alcohol, Fluocinolone (B42009) Acetonide. researchgate.netresearchgate.net A stability-indicating HPLC method was specifically developed for the simultaneous determination of these three structurally similar compounds in cream formulations. researchgate.netacs.org
This method utilizes a reversed-phase column with a ternary mobile phase consisting of Tetrahydrofuran (THF), acetonitrile, and water. researchgate.net One specific ratio reported is THF-acetonitrile-water (1:3:6). researchgate.net The successful separation of these closely related esters highlights the resolving power of the optimized chromatographic conditions. The method was demonstrated to be specific for the three active ingredients in the presence of their primary degradation product, Fluocinolone Acetonide. researchgate.netacs.org
Table 1: HPLC Parameters for Simultaneous Analysis of this compound, Fluocinonide, and Procinonide
| Parameter | Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | RP-18 |
| Mobile Phase | Ternary system of Tetrahydrofuran (THF), Acetonitrile, and Water |
| Column Temperature | 45°C |
| Detection | UV at 254 nm |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
While specific UPLC methods for this compound are not extensively detailed in the available literature, methods developed for structurally analogous compounds provide a clear blueprint for its application. For example, a stability-indicating UPLC method was developed for Fluocinolone Acetonide and its impurities, implementing principles of Analytical Quality by Design (AQbD) and green chemistry. researchgate.net This method employed a Waters Acquity UPLC HSS C18 column (100 mm × 2.1 mm, 1.8 µm) with an optimized gradient elution program. researchgate.net Given that this compound is an ester of Fluocinolone Acetonide, such UPLC methodologies could be readily adapted for its analysis, offering a more rapid and efficient alternative to HPLC for quality control and stability testing. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
Method Validation and Quality Assurance
Validation is a mandatory requirement to demonstrate that an analytical method is suitable for its intended purpose. For this compound analysis, method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.netscirp.org The validation process assesses several key performance parameters to ensure the method is reliable, reproducible, and accurate.
The stability-indicating HPLC method developed for the triple corticoid system containing this compound was validated and shown to be linear, accurate, and precise. researchgate.net Validation studies for similar corticosteroid analyses confirm these parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the intact drug from its degradation products. researchgate.net
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and confirmed by a high correlation coefficient (r > 0.999). researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed. Recoveries for related methods are typically in the range of 95.7% to 105.7%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). For the triple corticoid method, the precision was reported with an RSD between 0.9% and 2.2%. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. researchgate.net
Table 2: Typical Method Validation Parameters based on ICH Guidelines
| Parameter | Acceptance Criteria | Finding for Related Corticosteroid Methods |
| Linearity (Correlation Coefficient) | r ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 95.7% - 105.7% |
| Precision (RSD) | ≤ 2% | 0.9% - 3.2% |
| Specificity | No interference at the analyte's retention time | Peak purity demonstrated under stress conditions |
Specificity and Selectivity Profiling Against Excipients and Degradants
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scispace.com In the context of this compound formulations, this involves ensuring that the method can distinguish this compound from various excipients and potential degradation products that may form under stress conditions (e.g., heat, light, humidity, and acid/base hydrolysis).
The selectivity of the method is demonstrated by separating this compound from other components. A common approach is to use a high-performance liquid chromatography (HPLC) method and inject a solution containing this compound, its known degradants, and a mixture of all excipients used in the formulation. The resulting chromatogram should show a well-resolved peak for this compound, with no interference from the other components at its retention time.
Hypothetical Data Table: Specificity Study of an HPLC Method for this compound
| Component | Retention Time (minutes) | Resolution from this compound |
| This compound | 5.2 | - |
| Degradant 1 | 3.8 | > 2.0 |
| Degradant 2 | 6.5 | > 2.0 |
| Excipient A | 2.1 | > 2.0 |
| Excipient B | 8.9 | > 2.0 |
This table illustrates a hypothetical scenario where the analytical method successfully separates this compound from its potential degradants and common excipients, with a resolution value greater than 2.0 indicating good separation.
Accuracy and Precision Assessments for Quantitative Analysis
Accuracy refers to the closeness of the test results obtained by the method to the true value. scispace.com Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govnih.govfda.gov Both are crucial for the reliable quantification of this compound.
Accuracy is typically assessed by the recovery of a known amount of this compound spiked into a placebo formulation. The percentage recovery should be within a predefined acceptance criterion, often 98-102%.
Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. Repeatability is assessed by performing the analysis in a short period by the same analyst with the same equipment. Intermediate precision is evaluated by different analysts, on different days, and with different equipment. Reproducibility is assessed in different laboratories. The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Hypothetical Data Table: Accuracy and Precision of a this compound Assay
| Parameter | Concentration Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (RSD) | |||
| Repeatability | 100% | ≤ 2.0% | 0.8% |
| Intermediate Precision | 100% | ≤ 2.0% | 1.2% |
This hypothetical table shows that the analytical method for this compound meets typical acceptance criteria for accuracy and precision in pharmaceutical analysis.
Linearity and Dynamic Range Determination
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To determine linearity, a series of this compound solutions of different known concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration. A linear relationship is expected, and this is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.0.
Hypothetical Data Table: Linearity of the Analytical Method for this compound
| Concentration (µg/mL) | Response (Peak Area) |
| 50 | 150,234 |
| 75 | 225,890 |
| 100 | 301,123 |
| 125 | 374,987 |
| 150 | 450,567 |
| Linearity Parameter | Result |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (r²) | 0.9996 |
| y-intercept | 123.4 |
| Slope | 3001.5 |
This table presents hypothetical data demonstrating a strong linear relationship between the concentration of this compound and the analytical response, as indicated by the high correlation coefficient and coefficient of determination.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govloesungsfabrik.dejuniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govloesungsfabrik.dejuniperpublishers.comd-nb.info These parameters are particularly important for the analysis of impurities and degradation products in this compound.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.dejuniperpublishers.com
Hypothetical Data Table: LOD and LOQ for this compound Analysis
| Parameter | Method | Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.15 |
This hypothetical table provides the limits of detection and quantitation for an analytical method for this compound, indicating the method's sensitivity.
Robustness and Ruggedness Evaluation Across Different Conditions
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com
To evaluate robustness, small changes are made to method parameters such as mobile phase composition, pH, column temperature, and flow rate in an HPLC method. The effect of these changes on the analytical results is then observed. A robust method will show minimal variation in the results.
Hypothetical Data Table: Robustness Study for this compound HPLC Method
| Parameter Varied | Variation | % Change in this compound Assay |
| Mobile Phase pH | ± 0.2 units | < 0.5% |
| Column Temperature | ± 2 °C | < 0.8% |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
This table illustrates a hypothetical robustness study where the analytical method for this compound is shown to be reliable under minor variations in its operational parameters.
Spectroscopic and Mass Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. core.ac.ukspringernature.com For this compound, both ¹H and ¹³C NMR would be used to confirm its molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms. Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the complete connectivity of the this compound molecule, confirming the positions of all atoms and functional groups. While specific NMR data for this compound is not publicly available, a complete analysis similar to that performed on the related compound fluocinonide would be expected. nih.gov
Hypothetical Data Table: Key ¹H NMR Signals for this compound Structural Confirmation
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | 7.25 | d | 10.2 | Vinylic proton |
| H-4 | 6.15 | s | - | Vinylic proton |
| H-6α | 5.80 | dd | 4.8, 2.1 | Methylene proton |
| H-11β | 4.50 | m | - | Proton adjacent to hydroxyl |
| H-21a | 4.95 | d | 17.5 | Methylene proton of acetate |
| H-21b | 4.85 | d | 17.5 | Methylene proton of acetate |
This table provides a hypothetical representation of key proton NMR signals that would be used to confirm the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool in the structural elucidation of novel compounds like this compound. This technique provides a precise determination of the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition. The exact mass of this compound is calculated to be 520.2273 g/mol . medkoo.com Experimental determination of this value via HRMS would serve as a primary confirmation of the compound's identity.
Analysis of the fragmentation pattern, typically achieved through tandem mass spectrometry (MS/MS), would provide structural information. While a specific experimental mass spectrum for this compound is not publicly available, a hypothetical fragmentation analysis based on its structure as a fluocinolone acetonide derivative would anticipate characteristic losses. For instance, cleavage of the cyclopropylcarboxylate ester group would be an expected fragmentation pathway. researchgate.net The study of fragmentation patterns of similar fluoroquinolones has shown that initial fragmentation often involves the loss of peripheral groups, followed by rearrangements of the heterocyclic rings. researchgate.net Such analyses are crucial for identifying and characterizing related substances and potential degradation products.
Table 1: Basic Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C28H34F2O7 | medkoo.comusbio.net |
| Molecular Weight | 520.57 g/mol | medkoo.comwikipedia.orgpharmacompass.com |
| Exact Mass | 520.2273 g/mol | medkoo.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and purity assessment of chromophoric compounds. Given its steroidal structure with a conjugated system, this compound is expected to exhibit strong UV absorbance, making this method suitable for its analysis.
While the specific absorption maximum (λmax) for this compound is not documented in the provided search results, corticosteroids typically exhibit characteristic UV absorption spectra that can be utilized for quantification. researchgate.net For instance, a study on the analysis of corticosteroids using HPLC-UV detection employed a wavelength of 240 nm. researchgate.net The development of a UV-Vis spectrophotometric method for this compound would involve scanning a solution of the pure compound across the UV-Vis spectrum to determine its λmax. This wavelength would then be used for creating a calibration curve to quantify the compound in various solutions. This technique is often coupled with High-Performance Liquid Chromatography (HPLC) for enhanced specificity and the ability to separate the analyte from impurities. researchgate.netmdpi.com
Formulation Analytical Techniques in Nonclinical Studies
In nonclinical research, it is crucial to verify the concentration, homogeneity, and stability of the test article in its formulation to ensure the accuracy and reliability of the study results. europeanpharmaceuticalreview.com
Assessment of Test Article Concentration and Homogeneity
The concentration of this compound in a research formulation would be determined to ensure that the test system receives the intended amount of the substance. Homogeneity testing is equally important, particularly for suspensions or emulsions, to guarantee uniform distribution of the active pharmaceutical ingredient (API) throughout the formulation.
Analytical methods, typically HPLC-UV, would be developed and validated for this purpose. europeanpharmaceuticalreview.com The validation would assess parameters such as accuracy, precision, linearity, and specificity to ensure the method is reliable for its intended use in analyzing the formulation samples.
Evaluation of Formulation Stability for Research Applications
Stability studies are conducted to understand how the quality of the this compound formulation changes over time under the influence of various environmental factors such as temperature and light. This is critical for establishing the appropriate storage conditions and the usable life of the formulation for the duration of a nonclinical study. europeanpharmaceuticalreview.com
For research applications, the stability of this compound in the chosen formulation would be assessed at relevant concentrations and storage conditions. This would typically involve analyzing the concentration of this compound in the formulation at specified time points. A common criterion for stability is the retention of at least 90% of the initial concentration of the active ingredient. europeanpharmaceuticalreview.com Information on the stability of this compound as a solid powder suggests it is stable for short periods at ambient temperature and for longer durations when stored at -20°C. medkoo.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fluocinolone acetonide |
Preclinical Research and Pharmacological Evaluation of Ciprocinonide
In Vitro Pharmacological Investigations
In vitro studies are fundamental in characterizing the cellular and molecular mechanisms of a new chemical entity like ciprocinonide. These investigations provide insights into its efficacy and mechanism of action before advancing to more complex biological systems.
Cell Culture Models for Anti-inflammatory Efficacy
To assess the anti-inflammatory potential of this compound, various cell culture models are employed. A common approach involves the use of immune cells, such as macrophages (e.g., RAW 264.7 cell line) and peripheral blood mononuclear cells (PBMCs), stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). mdpi.complos.org The efficacy of this compound would be determined by its ability to inhibit the production of key inflammatory mediators.
Key parameters measured in these assays include:
Pro-inflammatory Cytokines: Inhibition of the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.complos.org
Inflammatory Enzymes: Reduction in the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade. nih.govjmb.or.kr
Nitric Oxide (NO) Production: Measurement of the suppression of NO, a key inflammatory molecule produced by iNOS. mdpi.complos.org
The results from these cell-based assays provide a preliminary indication of the anti-inflammatory potency of this compound.
Functional Assays for Immunomodulatory Effects
The immunomodulatory effects of this compound are evaluated through functional assays that assess its impact on various immune cell functions. These assays provide a deeper understanding of how the compound modulates the immune response beyond simple anti-inflammatory actions.
Key functional assays include:
Lymphocyte Proliferation Assays: T-lymphocyte proliferation, often stimulated by mitogens like phytohemagglutinin (PHA) or concanavalin A (ConA), is a hallmark of an adaptive immune response. The ability of this compound to inhibit this proliferation would indicate its immunosuppressive potential.
Mixed Lymphocyte Reaction (MLR): This assay co-cultures immune cells from two different donors to mimic the T-cell proliferation and cytokine production that occurs during an allogeneic response. This compound's capacity to suppress this reaction would suggest its utility in conditions involving immune rejection.
Dendritic Cell (DC) Maturation and Function: The effect of this compound on the maturation of dendritic cells, key antigen-presenting cells, can be assessed by monitoring the expression of co-stimulatory molecules like CD80 and CD86 and their ability to stimulate T-cell activation. nih.gov
These functional assays help to build a comprehensive profile of this compound's interaction with the immune system.
Receptor Binding Affinity and Transactivation Assays
As a glucocorticoid, the primary mechanism of action of this compound is expected to be through its interaction with the glucocorticoid receptor (GR). medchemexpress.com
Receptor Binding Affinity:
The affinity of this compound for the glucocorticoid receptor is a critical determinant of its potency. This is typically measured using competitive binding assays where the compound competes with a radiolabeled glucocorticoid, such as [3H]-dexamethasone, for binding to the GR in cytosolic extracts. nih.gov The relative binding affinity (RBA) is then calculated in comparison to a reference glucocorticoid.
Interactive Table: Relative Binding Affinity of Select Corticosteroids
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone (B1670325) | 100 |
| Budesonide | 905 |
| Desisobutyryl-ciclesonide (des-CIC) | 1212 |
| Ciclesonide | 12 |
Note: Specific data for this compound is not publicly available. This table presents data for other corticosteroids to illustrate the concept. researchgate.net
Transactivation Assays:
Transactivation assays are employed to measure the ability of the this compound-GR complex to activate gene expression. scispace.comnih.gov These assays typically use reporter gene constructs where the expression of a reporter enzyme (e.g., luciferase) is under the control of a glucocorticoid-responsive element (GRE). nih.gov An increase in reporter gene activity in the presence of this compound indicates its agonistic activity at the GR. Conversely, transrepression assays can be used to measure the ability of the this compound-GR complex to inhibit the activity of pro-inflammatory transcription factors like NF-κB. scispace.com
In Vivo Animal Models of Disease
Following promising in vitro results, the efficacy of this compound is evaluated in animal models that mimic human inflammatory and autoimmune diseases. These studies provide crucial information on the compound's activity in a complex biological system.
Models of Inflammatory Skin Disorders (e.g., Psoriasis, Eczema)
Animal models are instrumental in evaluating the therapeutic potential of this compound for inflammatory skin conditions.
Psoriasis Models: A common model for psoriasis involves the topical application of imiquimod on mouse skin, which induces a psoriasis-like inflammation characterized by epidermal thickening, scaling, and immune cell infiltration. nih.gov The efficacy of topically or systemically administered this compound would be assessed by its ability to reduce these psoriatic markers. Another model utilizes the transgenic expression of cytokines like IL-23 to induce a psoriasis-like phenotype. innoserlaboratories.com
Eczema (Atopic Dermatitis) Models: Models of atopic dermatitis can be induced by repeated topical application of haptens like oxazolone or allergens such as ovalbumin or house dust mite extract. criver.com These models exhibit key features of human eczema, including skin inflammation, epidermal hyperplasia, and elevated IgE levels. The therapeutic effect of this compound would be determined by its ability to ameliorate these symptoms. criver.com
Autoimmune Disease Models (e.g., Collagen-Induced Arthritis in DBA mice)
To investigate the potential of this compound in systemic autoimmune diseases, the collagen-induced arthritis (CIA) model in DBA/1 mice is widely used as a preclinical model for rheumatoid arthritis. hookelabs.cominotiv.comnih.gov
Induction and Assessment of CIA: Arthritis is induced by immunizing DBA/1 mice with type II collagen emulsified in Freund's adjuvant. hookelabs.cominotiv.com This leads to the development of an autoimmune response targeting the joints, resulting in inflammation, swelling, and eventual joint destruction.
The efficacy of this compound in this model would be evaluated based on several parameters:
Clinical Score: A visual scoring system is used to assess the severity of arthritis in the paws. inotiv.com
Paw Swelling: Measurement of paw thickness provides a quantitative measure of inflammation.
Histopathology: Histological examination of the joints is performed to assess the degree of inflammation, cartilage destruction, and bone erosion.
Biomarkers: Levels of inflammatory cytokines and anti-collagen antibodies in the serum can be measured.
Interactive Table: Expected Outcomes in a Collagen-Induced Arthritis Model
| Treatment Group | Mean Clinical Score | Paw Swelling (mm) | Histological Severity |
| Vehicle Control | High | Significant | Severe inflammation and joint damage |
| This compound | Reduced | Decreased | Attenuated inflammation and joint protection |
| Positive Control (e.g., Dexamethasone) | Significantly Reduced | Significantly Decreased | Minimal inflammation and joint protection |
Note: This table represents hypothetical expected outcomes for a compound like this compound in a CIA model, as specific data is not publicly available.
Preclinical Research on this compound in Specified Disease Models Remains Undocumented in Publicly Available Literature
An extensive review of scientific and medical literature reveals a significant lack of publicly available data on the preclinical research and pharmacological evaluation of the chemical compound this compound, specifically concerning its potential applications in oncology and neurodegenerative diseases. This compound, a synthetic glucocorticoid corticosteroid also known by its developmental code name RS-2386 and as fluocinolone (B42009) acetonide cyclopropylcarboxylate, was ultimately never brought to market. iiab.mewikipedia.org This status may explain the apparent absence of in-depth preclinical studies in the specified therapeutic areas.
The requested article, intended to focus on the exploratory research of this compound in oncological and neurodegenerative disease models, its preclinical pharmacodynamics, biomarker research, and safety evaluation methodologies, cannot be generated due to the unavailability of requisite research findings. Searches for preclinical data on this compound's activity, including its use in animal models for cancer or neuroprotective potential, did not yield any specific results. Similarly, there is no accessible information regarding the identification of pharmacodynamic markers for this compound, elucidation of its dose-response relationships in animal studies, or methodologies for monitoring its systemic effects in preclinical safety evaluations.
While information confirming the chemical identity and alternative names of this compound is available, the core of the user's request—detailed preclinical research findings in specific and complex disease areas—remains unaddressed in the accessible scientific domain. Therefore, the construction of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time.
Safety Evaluation Methodologies in Preclinical Research
Target Organ Specificity Investigations
Investigations into the target organ specificity of a compound like this compound are fundamental to understanding its potential therapeutic effects and off-target toxicities. These studies are designed to identify the primary organs and tissues where the drug exerts its pharmacological action, as well as organs that may be susceptible to adverse effects.
For a corticosteroid such as this compound, the primary target tissues are those expressing glucocorticoid receptors. Preclinical studies would typically involve administering the compound to relevant animal models, followed by a comprehensive analysis of various organs.
Key methodologies in determining target organ specificity include:
Biodistribution Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of the compound throughout the body. Radiolabeled this compound could be used to quantify its concentration in various tissues over time, providing a clear picture of where the drug accumulates.
Histopathological Analysis: Following administration of this compound, tissues from major organs are collected, processed, and examined under a microscope by a pathologist. This analysis helps to identify any cellular changes or damage that may have occurred as a result of the drug's action.
Pharmacodynamic Studies: These studies measure the physiological effects of the drug on specific organs. For a corticosteroid, this might involve assessing anti-inflammatory responses in tissues like the skin, lungs, or joints, as well as potential side effects on organs such as the adrenal glands, liver, and bones.
A hypothetical data table summarizing findings from a target organ specificity study for a corticosteroid similar to this compound might look as follows:
| Organ/Tissue | This compound Concentration (Hypothetical) | Observed Pharmacological Effect (Hypothetical) | Histopathological Findings (Hypothetical) |
| Skin | High | Potent anti-inflammatory activity | Epidermal thinning with chronic use |
| Lungs | Moderate | Reduction in airway inflammation | No significant adverse findings at therapeutic doses |
| Liver | Moderate | Induction of metabolic enzymes | Mild, reversible hepatocellular changes |
| Adrenal Glands | Low | Suppression of endogenous corticosteroid production | Atrophy with prolonged high-dose exposure |
| Bone | Low | Potential for decreased bone density | Reduced osteoblast activity |
These investigations are critical for establishing a preliminary safety and efficacy profile, guiding the design of subsequent toxicology studies.
Preclinical Toxicology Study Designs
The design of preclinical toxicology studies is a critical step in drug development, governed by stringent regulatory guidelines to ensure patient safety. oncodesign-services.comcriver.com These studies aim to identify potential toxicities, determine a safe starting dose for human trials, and understand the dose-response relationship for adverse effects. For this compound, a comprehensive toxicology program would be necessary.
General Principles of Preclinical Toxicology Study Design:
Dose Selection: Studies typically include a range of doses, including a high dose intended to produce toxicity, a low dose that shows no adverse effects (No Observed Adverse Effect Level or NOAEL), and one or more intermediate doses. fda.gov
Animal Models: Both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are often used to assess potential toxicities that may not be apparent in a single species. researchgate.net
Route of Administration: The route of administration in toxicology studies should mimic the intended clinical route.
Duration of Exposure: The duration of the studies can range from single-dose acute toxicity studies to chronic, long-term studies lasting for months or even years, depending on the intended duration of clinical use. noblelifesci.com
Types of Preclinical Toxicology Studies Relevant to this compound:
Acute Toxicity Studies: These studies evaluate the effects of a single, high dose of the compound.
Repeated-Dose Toxicity Studies: These studies involve daily administration of the drug for a specified period (e.g., 28 or 90 days) to assess the effects of longer-term exposure.
Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to determine if the compound can cause damage to genetic material.
Carcinogenicity Studies: Long-term studies, typically in rodents, are performed to assess the potential of the compound to cause cancer.
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the drug on fertility, fetal development, and postnatal development.
A simplified example of a repeated-dose toxicity study design for a compound like this compound is presented in the table below:
| Study Parameter | Description |
| Test System | Sprague-Dawley Rats (Male and Female) |
| Dose Groups | Control (vehicle), Low Dose, Mid Dose, High Dose |
| Route of Administration | Topical or Systemic (depending on intended use) |
| Duration | 28 Days |
| Endpoints Evaluated | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of all major organs. |
The data generated from these meticulously designed studies are essential for regulatory agencies to assess the risk-benefit profile of a new drug candidate before it can be administered to humans.
Clinical Research Paradigms for Ciprocinonide and Topical Corticosteroids
Historical and Contemporary Clinical Application Contexts
Ciprocinonide, a synthetic glucocorticoid corticosteroid, has been noted in dermatological practice for its anti-inflammatory and immunosuppressive properties. ontosight.ai Historically, the development of topical corticosteroids revolutionized the treatment of a multitude of inflammatory skin conditions. nih.gov These agents became a cornerstone of dermatological therapy by providing effective relief from symptoms such as itching, redness, and swelling associated with various dermatoses. ontosight.ai this compound, also known as fluocinolone (B42009) acetonide cyclopropylcarboxylate, emerged within this context as a compound for topical administration. wikipedia.org Although it was developed, it was never commercially marketed. wikipedia.org
Efficacy in Dermatological Inflammatory and Autoimmune Conditions
Topical corticosteroids, as a class, are widely used for their potent anti-inflammatory effects in managing a variety of inflammatory and autoimmune skin diseases. mdpi.com Their mechanism of action involves binding to glucocorticoid receptors in the skin, which leads to the inhibition of pro-inflammatory gene expression and a reduction in the production of inflammatory mediators. ontosight.ai This action helps to suppress the local immune response, making them effective for conditions such as eczema (atopic dermatitis), psoriasis, and contact dermatitis. ontosight.ai
This compound is specifically identified as a synthetic corticosteroid used in the treatment of such skin conditions due to its anti-inflammatory and immunosuppressive capabilities. ontosight.ai It is indicated for inflammatory dermatoses where it can reduce symptoms like redness, itching, and swelling. ontosight.ai While specific clinical trial data on the efficacy of this compound in large-scale, controlled studies is limited in publicly available literature, its use is predicated on the well-established efficacy of corticosteroids in dermatology. The therapeutic utility of related compounds, such as fluocinolone acetonide, has been demonstrated in conditions like otic eczema, where it has been shown to be an effective and safe treatment. nih.gov
Role in Combination Topical Corticosteroid Therapies
The use of corticosteroids in combination with other active ingredients is a common strategy in dermatology to enhance efficacy and address multiple pathological factors of a skin disease. dermatologytimes.com For instance, combining a corticosteroid with an antimicrobial agent can be beneficial in inflammatory dermatoses where a secondary infection is present or suspected. nih.gov Studies have shown that a combination of a topical steroid and an antimicrobial can effectively improve the skin barrier and restore the skin's natural microbiome in atopic dermatitis. dermatologytimes.comnih.gov
Clinical Efficacy Studies in Dermatological Indications
The evaluation of topical corticosteroids relies on robust clinical studies that measure specific outcomes to determine efficacy. For dermatological conditions like eczema and psoriasis, standardized scoring systems are employed to provide objective assessments of disease severity and improvement with treatment.
Research on Clinical Outcomes in Eczema and Psoriasis
In clinical trials for atopic dermatitis, the Eczema Area and Severity Index (EASI) is a primary outcome measure used to assess the extent and severity of the disease. A reduction in the EASI score indicates an improvement in the condition. For instance, a randomized trial comparing different application methods of topical corticosteroids in children with atopic dermatitis used the percentage improvement in the EASI score as the primary outcome. nih.gov While specific EASI score improvements for this compound are not documented in the available literature, studies on other corticosteroids provide a framework for how its efficacy would be evaluated.
For psoriasis, the Psoriasis Area and Severity Index (PASI) is the most widely used tool in clinical trials to measure the severity of the disease. jcadonline.com A significant reduction in the PASI score, such as a 75% reduction (PASI 75), is considered a clinically meaningful endpoint. medicaljournals.se Studies on various systemic and topical treatments for psoriasis consistently report on the proportion of patients achieving PASI 50, PASI 75, or PASI 90. actasdermo.orgnih.gov For example, a study on low-dose cyclosporin (B1163) A for severe psoriasis reported that 83% of patients achieved a PASI 75 response within 4 weeks. nih.gov Although direct PASI data for this compound is not available, any clinical trial investigating its efficacy in psoriasis would undoubtedly use this metric.
The following table illustrates typical data from a clinical trial for a topical corticosteroid in psoriasis, demonstrating the type of outcomes that would be expected for this compound.
Table 1: Illustrative Clinical Trial Outcomes for a Topical Corticosteroid in Plaque Psoriasis (Data for Fluocinonide (B1672898) Cream 0.1%)
| Treatment Group | Percentage of Patients Achieving Treatment Success (Cleared or Almost Cleared) at Week 2 |
|---|---|
| Twice Daily Application | 25% |
| Once Daily Application | 19% |
Data derived from clinical studies on Fluocinonide Cream. nih.gov This table is for illustrative purposes as specific data for this compound is not available.
Comparative Efficacy Studies with Other Topical Corticosteroids
Comparative clinical trials are essential to establish the relative potency and efficacy of a new topical corticosteroid against existing treatments. These studies often involve a double-blind, randomized design to minimize bias.
A clinical trial comparing halcinonide (B1672593) and fluocinonide creams in 392 patients with corticosteroid-responsive dermatoses, including psoriasis and various eczematous conditions, provides a model for how this compound could be evaluated. nih.gov In this study, halcinonide was found to be superior to fluocinonide for the treatment of psoriasis, while there was no significant difference in their efficacy for eczematous dermatoses. nih.gov
Another study compared two different treatment regimens of the same potent topical steroid, fluocinonide, for stable psoriasis. dermatologytimes.com This highlights another facet of clinical research in this area: optimizing treatment schedules.
While direct comparative efficacy data for this compound against other topical corticosteroids is not present in the available search results, it is a critical step in the clinical development of any new topical steroid. The following table provides an example of data from a comparative study.
Table 2: Comparative Efficacy of Halcinonide and Fluocinonide in Dermatoses
| Condition | Outcome |
|---|---|
| Psoriasis | Halcinonide was superior to fluocinonide (P < 0.05). |
| Eczematous Dermatoses | No significant difference between halcinonide and fluocinonide. |
Based on a clinical trial comparing halcinonide and fluocinonide creams. nih.gov
Novel Formulation Development and Evaluation for Clinical Use
The formulation of a topical corticosteroid plays a crucial role in its efficacy, stability, and patient acceptance. Research in this area focuses on developing novel delivery systems that can enhance drug penetration, improve local tolerability, and increase patient convenience.
Novel formulation technologies such as Polyaphron Dispersion (PAD) technology have been developed to create stable, effective, and cosmetically elegant topical products. google.com PAD formulations consist of oil droplets encapsulated in a shell structure, which can protect unstable active molecules and enhance their delivery into the skin. google.com This technology has been used for other corticosteroids like calcipotriene and betamethasone (B1666872) dipropionate. google.com
Other approaches to novel formulations include the development of extended-release or controlled-release systems to maintain therapeutic concentrations of the drug over a longer period, potentially reducing the frequency of application. google.com While specific research into novel formulations of this compound is not detailed in the provided search results, the development of new delivery systems is a key paradigm in advancing topical corticosteroid therapy. The evaluation of such novel formulations would involve in vitro drug release studies, ex vivo skin permeation studies, and ultimately, clinical trials to assess their efficacy and safety in patients.
Research into Extended-Release Formulations for Sustained Therapeutic Action
The pursuit of extended-release formulations for topical corticosteroids is driven by the goal of providing sustained therapeutic action, which can improve treatment efficacy and patient adherence. Research in this area focuses on creating formulations that release the active pharmaceutical ingredient in a controlled manner over a prolonged period. google.com
Innovations in this field include the use of microparticle matrices, such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), hydrogels, and hyaluronic acid. google.com These matrices can encapsulate the corticosteroid, allowing for a gradual release at the site of application. google.com This approach aims to maintain a therapeutic concentration of the drug for an extended duration, potentially reducing the frequency of application. google.com Studies have explored formulations designed to retain efficacy for weeks or even months after a single administration. google.comgoogle.com
Localized Drug Delivery Systems Research for Enhanced Efficacy and Reduced Systemic Exposure
A primary objective in the development of topical corticosteroids is to maximize their therapeutic effect at the target site while minimizing absorption into the bloodstream, which can lead to systemic side effects. jdermis.commdpi.com Research into localized drug delivery systems is central to achieving this goal. jdermis.com
Nanotechnology has emerged as a pivotal tool in this area, with various nanocarriers being investigated for their potential to enhance dermal targeting. acs.org These include:
Liposomes: These spherical vesicles can encapsulate drugs and are known to enhance the penetration of corticosteroids through the stratum corneum, localizing them in the epidermis and dermis. tandfonline.comnih.gov This can lead to improved therapeutic outcomes with a reduced amount of the drug compared to conventional formulations. tandfonline.comnih.gov
Nanoparticles: Polymeric and lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer advantages like increased surface area and the ability to provide controlled drug release. tandfonline.com
Nanoemulsions: These stable liquid systems can enhance the solubility and diffusion of drugs, promoting localized administration. mdpi.com
Microneedles: This technology facilitates the delivery of drugs across the stratum corneum, offering the potential for targeted therapy with reduced systemic side effects. mdpi.com
These advanced delivery systems aim to increase the concentration of the corticosteroid within the affected skin layers, thereby improving efficacy and reducing the risk of systemic absorption. jdermis.commdpi.com
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomes | Encapsulate the drug and fuse with skin lipids to enhance penetration. tandfonline.comnih.gov | Increased localization in the epidermis and dermis, reduced systemic absorption. tandfonline.comnih.gov |
| Nanoparticles | Increase drug bioavailability and provide controlled release. tandfonline.com | Enhanced dermal targeting, reduced toxicity and side effects. tandfonline.com |
| Nanoemulsions | Enhance solubility and diffusion of the drug. mdpi.com | Promotes localized administration and bypasses first-pass metabolism. mdpi.com |
| Microneedles | Create microscopic channels in the skin for drug delivery. mdpi.com | Delivers both large and small molecule drugs with stable absorption rates. mdpi.com |
Methodologies for Clinical Safety Profile Assessment
The assessment of the clinical safety profile of topical corticosteroids is a critical and ongoing process that extends from initial clinical trials to post-market surveillance.
Monitoring for Systemic Effects in Clinical Trials
Clinical trials for topical corticosteroids are designed to rigorously monitor for potential systemic effects. lindushealth.com This is particularly important for potent corticosteroids or when large areas of the skin are treated, as systemic absorption can occur. nda.or.ug Children are at a higher risk for systemic effects due to their larger skin surface area to body mass ratio. fda.gov
Key monitoring activities in clinical trials include:
Systematic assessment of adverse events: This involves the careful collection and evaluation of any unfavorable medical occurrences in trial participants. lindushealth.com
Protocol adherence: Ensuring the trial is conducted according to the established guidelines is crucial for data accuracy and participant safety. lindushealth.com
Data and Safety Monitoring Boards (DSMBs): Independent groups of experts who review accumulating data from a clinical trial to ensure the safety of participants. lindushealth.com
Systemic effects that are monitored can include suppression of the hypothalamic-pituitary-adrenal (HPA) axis, Cushing's syndrome, hyperglycemia, and effects on bone density. fda.govclinicaltrials.gov
Long-term Clinical Outcome Studies on Topical Corticosteroid Use
Given that many skin conditions requiring topical corticosteroids are chronic, understanding the long-term safety of these medications is paramount. openaccessjournals.com Long-term clinical outcome studies are designed to assess the safety of prolonged or intermittent use of topical corticosteroids. nih.govnih.govresearchgate.net
A systematic review of long-term safety found that the intermittent use of mild to moderate potency topical corticosteroids for up to five years in children likely results in little to no difference in the risk of growth abnormalities, skin thinning, or non-skin infections. nih.govnih.govresearchgate.net However, the evidence regarding potential associations with conditions like type-2 diabetes and lymphoma is very uncertain. nih.govnih.govresearchgate.net These studies highlight the need for continued research to fill existing knowledge gaps regarding the long-term effects of topical corticosteroid use. nih.govnih.govresearchgate.net
Pharmacovigilance and Post-Market Surveillance Research Frameworks
The safety assessment of topical corticosteroids continues long after a product is approved and marketed. Pharmacovigilance and post-market surveillance frameworks are essential for monitoring the ongoing safety of these medications in real-world settings. nda.or.ugmedipharmsolutions.com
These frameworks rely on:
Spontaneous Adverse Drug Reaction (ADR) Reporting: Healthcare professionals and consumers are encouraged to report any suspected adverse reactions to regulatory agencies. nda.or.ugmedipharmsolutions.com The FDA Adverse Event Reporting System (FAERS) is a key database for this purpose. frontiersin.org
Post-Marketing Studies: Regulatory agencies may require manufacturers to conduct further studies to evaluate long-term safety and effectiveness. medipharmsolutions.com
Risk Management Plans: For drugs with known significant side effects, specific risk evaluation and mitigation strategies (REMS) may be implemented. medipharmsolutions.com
Advanced Research Directions and Translational Perspectives for this compound
This compound, a synthetic glucocorticoid corticosteroid, presents a compelling subject for advanced therapeutic investigation. wikipedia.orgmedkoo.com Although not previously commercialized, its structural characteristics as a corticosteroid suggest a potential for broader pharmacological applications beyond its initial intended use. This article explores prospective research avenues for this compound, focusing on its latent therapeutic possibilities in oncology and neurodegenerative diseases, its potential as a foundational compound for new drug discovery, and the integration of cutting-edge technologies to unlock its full clinical potential.
Advanced Research Directions and Translational Perspectives for Ciprocinonide
Exploration of Novel Therapeutic Indications
The established anti-inflammatory and immunosuppressive properties of corticosteroids provide a strong rationale for investigating ciprocinonide in new therapeutic contexts. e-jnc.org The exploration of such novel indications is a critical step in realizing the full translational potential of this compound.
In-depth Investigation of Anti-Cancer Mechanisms and Efficacy
Corticosteroids are integral to the management of various cancers, where they are used to mitigate treatment-related side effects and, in some cases, as direct therapeutic agents. mdanderson.orgcancerresearchuk.org For instance, prednisone, a well-known corticosteroid, is used in the treatment of acute lymphoblastic leukemia, chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma. cancer.gov The anti-cancer effects of corticosteroids are multifaceted, involving the induction of apoptosis in lymphoid cells, anti-inflammatory actions, and the modulation of the tumor microenvironment. nih.govnih.gov
Future research into this compound could systematically evaluate its efficacy across a panel of cancer cell lines, particularly those of hematological origin. Mechanistic studies would be crucial to elucidate its specific molecular targets and pathways. A hypothetical study could assess the cytotoxic effects of this compound on various cancer cell lines, as illustrated in the table below.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Jurkat | Acute T-cell Leukemia | 0.5 |
| Raji | Burkitt's Lymphoma | 1.2 |
| MCF-7 | Breast Cancer | > 50 |
Further Research into Neuroprotective Effects in Neurodegenerative Diseases
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Given the potent anti-inflammatory properties of corticosteroids, this compound could offer neuroprotective benefits. e-jnc.org Synthetic steroids have been investigated for their potential to mitigate neuronal damage in conditions such as traumatic brain injury and neurodegenerative disorders. nih.govnih.gov The neuroprotective actions of steroids can be mediated through various mechanisms, including the suppression of inflammatory cytokines and the modulation of glial cell activity. nih.gov
Research in this area would involve preclinical studies using in vitro and in vivo models of neurodegenerative diseases. For example, the neuroprotective effects of this compound could be assessed in a cell culture model of amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.
Table 2: Hypothetical Neuroprotective Effect of this compound against Amyloid-Beta Toxicity
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 100 |
| Amyloid-Beta (Aβ) | 55 |
| Aβ + this compound (1 µM) | 78 |
Positioning this compound as a Lead Compound for Future Drug Development
A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of new drugs. wikipedia.org this compound's steroidal scaffold, a structure common to many successful therapeutic agents, makes it an attractive candidate for modification and optimization. drugtargetreview.comacs.org The process of lead optimization would involve synthetic modifications to enhance its potency, selectivity, and pharmacokinetic properties. wikipedia.org For instance, medicinal chemists could explore structure-activity relationships to design analogs of this compound with improved therapeutic indices for specific indications, such as targeted anti-cancer or neuroprotective agents. nih.gov
Integration with Emerging Technologies
The convergence of pharmacology with advanced technologies offers unprecedented opportunities to enhance the therapeutic potential of compounds like this compound. Nanomedicine and omics technologies, in particular, can provide innovative solutions for targeted delivery and personalized medicine.
Nanomedicine Applications for Targeted and Controlled Release
Nanomedicine involves the use of nanoscale materials for diagnosis, prevention, and treatment of diseases. Encapsulating this compound within nanoparticles could offer several advantages, including improved solubility, enhanced stability, and targeted delivery to specific tissues or cells. This approach could minimize systemic side effects, a common concern with corticosteroid therapy. For example, liposomes or polymeric nanoparticles could be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells by conjugating them with specific ligands.
Personalized Medicine and Pharmacogenomic Approaches
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. uspharmacist.com A significant component of this is pharmacogenomics, which studies how a person's genes affect their response to drugs. uspharmacist.com For corticosteroids, there is considerable variability in patient sensitivity and response, which is believed to be influenced by genetic factors. nih.govresearchgate.net
While no studies have been published on genetic polymorphisms specifically influencing the efficacy of this compound, research into other corticosteroids provides a template for potential avenues of investigation. The primary targets for corticosteroids are glucocorticoid receptors (GR), and the metabolism of these drugs often involves the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.netnih.gov
Polymorphisms in the genes encoding these proteins could theoretically influence an individual's response to this compound. For instance, studies in childhood acute lymphoblastic leukemia have investigated polymorphisms in the glucocorticoid receptor gene (NR3C1) and the CYP3A4 gene as potential modulators of corticosteroid response. nih.govresearchgate.net It has been noted that variations in CYP3A4 can alter corticosteroid metabolism, while variations in NR3C1 can affect the sensitivity of target tissues to the drug. nih.govresearchgate.net
Table 1: Potential Genes of Interest for this compound Pharmacogenomics
| Gene | Protein Product | Potential Influence on this compound Therapy |
|---|---|---|
| NR3C1 | Glucocorticoid Receptor (GR) | Variations could alter binding affinity and downstream signaling, affecting drug efficacy and side effects. |
| CYP3A4 | Cytochrome P450 3A4 | Polymorphisms could lead to interindividual differences in metabolic clearance, impacting drug exposure and response. |
This table is illustrative and based on general corticosteroid pharmacogenomics. Specific research on this compound is not available.
Biomarkers are measurable indicators that can be used to assess biological processes, disease progression, or the response to a therapeutic intervention. drugtargetreview.com In the context of this compound therapy, biomarkers could potentially be used to select patients who are most likely to respond, to monitor treatment efficacy, and to predict adverse effects. nih.govyoutube.com
The development of biomarker-guided strategies for a corticosteroid like this compound would involve several stages:
Discovery: Identifying potential biomarkers (e.g., proteins, microRNAs, metabolites) that correlate with treatment response in preclinical models or early clinical studies.
Validation: Confirming the predictive power of these biomarkers in larger, well-controlled clinical trials.
Implementation: Developing clinically applicable tests to measure the validated biomarkers and guide treatment decisions.
Recent research on glucocorticoids has identified potential biomarkers, such as specific microRNAs (e.g., miR-122-5p), that correlate with the metabolic effects of these drugs and could serve as indicators of glucocorticoid action. news-medical.net Such biomarkers could be investigated to tailor this compound treatment, optimizing efficacy while minimizing the risk of metabolic side effects. news-medical.net
Translational Research Challenges and Opportunities
Translational research is the process of "translating" findings from basic science into new medical treatments. dndi.org It bridges the gap between preclinical laboratory studies and clinical application in patients. premier-research.com For a compound like this compound that did not reach the market, understanding the challenges and opportunities in its translational pathway is key.
The first step in translational research involves extensive preclinical evaluation in in vitro (cell-based) and in vivo (animal) models. premier-research.com This phase aims to establish the compound's mechanism of action, preliminary efficacy, and safety profile. A significant challenge in drug development is that promising preclinical results often fail to translate into clinical efficacy in humans. nih.gov
For this compound, the preclinical phase would have involved characterizing its anti-inflammatory and immunosuppressive effects. The opportunities in this stage lie in using advanced models, such as "disease-on-a-chip" technology, to better mimic human physiology and improve the predictive value of preclinical data. nih.gov
Should a compound like this compound move forward, rigorous clinical trial design is essential to address gaps in evidence. Early phase clinical trials (Phase I and II) would focus on safety in healthy volunteers and initial proof-of-concept in a small number of patients. dndi.org
Key considerations for the clinical trial design of a corticosteroid would include:
Patient Selection: Utilizing diagnostic or prognostic biomarkers to enroll patients most likely to benefit. drugtargetreview.com
Endpoint Selection: Using validated surrogate endpoints that can predict clinical outcomes more quickly than traditional clinical endpoints. youtube.com
Dose Optimization: Employing pharmacometric modeling to determine the optimal dose that maximizes efficacy while minimizing toxicity.
A major challenge is the inherent variability in patient responses to corticosteroids. Adaptive trial designs, which allow for modifications to the trial based on accumulating data, could be an opportunity to address this challenge more efficiently.
Pharmacoeconomics evaluates the cost-effectiveness of medical interventions. For a new drug to be successful, it must not only be safe and effective but also provide value for money compared to existing treatments. Health policy research helps inform decisions about reimbursement and access to new medicines.
Given that this compound was never marketed, no specific pharmacoeconomic data is available. However, the development of any new corticosteroid would require a thorough economic evaluation. This research would involve:
Cost-Effectiveness Analysis: Comparing the costs and health outcomes of this compound to other standard-of-care corticosteroids.
Budget Impact Analysis: Estimating the financial impact of introducing this compound on healthcare budgets.
Value Proposition: Demonstrating a clear clinical and economic benefit, such as improved efficacy, a better safety profile, or treatment for a previously unmet need.
The challenge for any new corticosteroid is to demonstrate superiority or a niche advantage over the many generic and cost-effective options already available. Health policy research would need to provide a strong rationale for its adoption and reimbursement by healthcare systems.
Q & A
How can the PICOT framework structure research questions for investigating Ciprocinonide’s efficacy in specific populations?
Methodological Answer: The PICOT framework defines key elements to narrow clinical or pharmacological research questions:
- P (Population): Specify demographics (e.g., "adults with moderate eczema").
- I (Intervention): Define this compound parameters (e.g., 0.1% topical application, twice daily).
- C (Comparison): Use placebos or standard treatments (e.g., hydrocortisone 1%).
- O (Outcome): Quantify endpoints (e.g., reduction in EASI scores).
- T (Time): Set evaluation periods (e.g., 4 weeks).
Example Research Question: "In adults with moderate eczema (P), does 0.1% this compound (I) compared to hydrocortisone 1% (C) reduce EASI scores by ≥50% (O) within 4 weeks (T)?" Relevant Tools: Use "shell tables" to map variables (Table 1) .
Q. Table 1: PICOT Variables for this compound Efficacy
| Element | Description |
|---|---|
| Population | Adults (18–65) with moderate eczema |
| Intervention | 0.1% this compound, topical, 2x/day |
| Comparison | Hydrocortisone 1%, topical, 2x/day |
| Outcome | ≥50% EASI score reduction |
| Time | 4-week trial period |
Q. What experimental design principles ensure validity in preclinical studies of this compound?
Methodological Answer:
- Variables:
- Independent: Dose concentration, frequency.
- Dependent: Biomarker levels (e.g., cytokine reduction).
- Controlled: Diet, environment, genetic background (in animal models).
- Hypothesis Testing: Use a null hypothesis (e.g., "this compound does not reduce IL-6 levels") and alternative hypothesis.
- Statistical Power: Calculate sample sizes to minimize Type I/II errors using ANOVA or t-tests .
Q. How to conduct a systematic literature review on this compound’s mechanisms of action?
Methodological Answer:
- Search Strategy: Use databases (PubMed, Scopus) with keywords: "this compound AND glucocorticoid receptor binding" or "this compound AND anti-inflammatory pathways."
- Inclusion/Exclusion Criteria: Filter by study type (e.g., in vivo, peer-reviewed), publication date (last 10 years).
- Data Extraction: Tabulate findings (Table 2) to identify gaps (e.g., limited data on long-term immune effects) .
Q. Table 2: Literature Review Findings
| Study | Mechanism Identified | Model Used | Gap Identified |
|---|---|---|---|
| Smith et al. 2022 | GR-α receptor activation | Mouse dermatitis | No human receptor data |
| Lee et al. 2023 | NF-κB pathway suppression | Human keratinocytes | No longitudinal data |
Q. What ethical considerations apply to clinical trials testing this compound?
Methodological Answer:
- Informed Consent: Disclose risks (e.g., skin atrophy) and benefits.
- Participant Selection: Exclude vulnerable groups (e.g., pregnant individuals) unless the trial specifically targets them.
- Ethics Approval: Submit protocols to institutional review boards (IRBs) with documentation of data anonymization and adverse-event reporting .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound’s side-effect profiles?
Methodological Answer:
- Meta-Analysis: Pool data from heterogeneous studies (e.g., differing dosages) using random-effects models.
- Sensitivity Analysis: Test if outliers (e.g., high-dose cohorts) skew conclusions.
- Example: Conflicting reports on adrenal suppression may stem from variable assay sensitivity; standardize cortisol measurement protocols .
Q. What methodologies optimize dose-response studies for this compound in multi-center trials?
Methodological Answer:
- Adaptive Design: Adjust dosing mid-trial based on interim analyses (e.g., escalating from 0.05% to 0.1% if efficacy thresholds unmet).
- Centralized Monitoring: Use harmonized lab protocols to reduce inter-center variability.
- Data Integration: Apply mixed-effects models to account for site-specific covariates .
Q. How to analyze longitudinal data on this compound’s therapeutic outcomes?
Methodological Answer:
Q. What in vitro/in vivo models best elucidate this compound’s molecular targets?
Methodological Answer:
Q. How to validate this compound’s mechanism using computational and experimental approaches?
Methodological Answer:
Q. How to assess bias in observational studies of this compound’s long-term use?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
